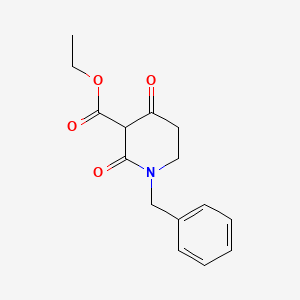
ベンゼンとのBDPA錯体(1:1)、フリーラジカル
概要
説明
The compound “CID 16211311” is a stable organic radical commonly employed in dynamic nuclear polarization nuclear magnetic resonance studies . This complex is known for its stability and unique properties, making it a valuable tool in various scientific research applications.
科学的研究の応用
The CID 16211311 has a wide range of scientific research applications, including:
Chemistry: Used in dynamic nuclear polarization nuclear magnetic resonance studies to enhance signal sensitivity.
作用機序
Target of Action
The BDPA complex with benzene(1:1), free radical is a stable organic radical . It is commonly employed in dynamic nuclear polarization NMR studies
Mode of Action
The BDPA complex with benzene(1:1), free radical interacts with its targets through its radical nature. It is used to study the antiradical activities of some flavonols, flavones, flavanones, and flavan-3-ols
Biochemical Pathways
The BDPA complex with benzene(1:1), free radical is involved in the study of antiradical activities of certain compounds . .
Result of Action
The BDPA complex with benzene(1:1), free radical is used to study the antiradical activities of some flavonols, flavones, flavanones, and flavan-3-ols
準備方法
The preparation of the CID 16211311 involves the synthesis of α,γ-bisdiphenylene-β-phenylallyl, which is then complexed with benzene. The synthetic route typically includes the reaction of diphenylacetylene with benzaldehyde in the presence of a base, followed by the addition of benzene to form the complex . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
The CID 16211311 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the radical to a non-radical form.
Substitution: The complex can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
The CID 16211311 is unique due to its high stability and specific applications in dynamic nuclear polarization nuclear magnetic resonance studies. Similar compounds include:
2,2-Diphenyl-1-picrylhydrazyl: Another stable radical used in various research applications.
Galvinoxyl, free radical: Known for its stability and use in electron paramagnetic resonance spectroscopy.
4-Hydroxy-TEMPO: A stable radical used in oxidation reactions and as a spin label in biological studies.
These compounds share some similarities with the CID 16211311 but differ in their specific applications and properties.
特性
IUPAC Name |
benzene;9-[9H-fluoren-9-yl(phenyl)methylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22.C6H6/c1-2-12-22(13-3-1)31(32-27-18-8-4-14-23(27)24-15-5-9-19-28(24)32)33-29-20-10-6-16-25(29)26-17-7-11-21-30(26)33;1-2-4-6-5-3-1/h1-21,32H;1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMZCLATKGAMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1602250.png)











![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)

